N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
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Description
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C19H20N4O2 and its molecular weight is 336.395. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Potential Therapeutic Applications
Antitumor and Antimicrobial Activities : Novel N-arylpyrazole-containing enaminones, similar in structure to N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide, were synthesized and showed promising antitumor and antimicrobial activities. These compounds exhibited inhibitory effects comparable to 5-fluorouracil in human breast and liver carcinoma cell lines (Riyadh, 2011).
Anticancer and Anti-5-lipoxygenase Agents : A series of pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and 5-lipoxygenase inhibition activities. These compounds displayed significant cytotoxicity against certain cancer cell lines, indicating their potential as therapeutic agents (Rahmouni et al., 2016).
Nonsteroidal Anti-inflammatory Drugs (NSAIDs) : Pyrazolo[1,5-a]pyrimidines have been explored for their anti-inflammatory properties. One study found that certain derivatives exhibited high activity and a better therapeutic index than some existing NSAIDs, without the associated ulcerogenic activity (Auzzi et al., 1983).
Chemical Synthesis and Structural Studies
Regioselective Synthesis : The regioselective synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamides was studied, demonstrating the tunable nature of N-alkylation in these compounds, which is crucial for their potential applications (Drev et al., 2014).
Synthesis of Functional Fluorophores : 3-Formylpyrazolo[1,5-a]pyrimidines have been used as key intermediates in the synthesis of novel functional fluorophores, indicating their potential in the development of new fluorescent probes (Castillo et al., 2018).
Biological and Pharmacological Evaluations
Phosphodiesterase Inhibitors : Research into 3-aminopyrazolo[3,4-d]pyrimidinones revealed their role as phosphodiesterase 1 inhibitors, with potential applications in the treatment of cognitive impairment associated with various neurodegenerative and neuropsychiatric diseases (Li et al., 2016).
Antiviral and Antitumor Activities : Some pyrazolo[3,4-d]pyrimidine ribonucleosides were tested for their antiviral and antitumor activities, with certain compounds showing significant activity against measles and moderate antitumor activity (Petrie et al., 1985).
Properties
IUPAC Name |
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-14-11-17-20-12-16(13-23(17)22-14)21-18(24)19(7-9-25-10-8-19)15-5-3-2-4-6-15/h2-6,11-13H,7-10H2,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLFIAKDMFJGNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.